

7-Bromo-4-methoxy-1H-indole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *7-bromo-4-methoxy-1H-indole*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-methoxy-1H-indole is a substituted indole derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of a bromine atom at the 7-position and a methoxy group at the 4-position imparts unique physicochemical properties that can be exploited for the synthesis of novel therapeutic agents. This technical guide provides a detailed overview of the known chemical properties, synthesis, and characterization of **7-bromo-4-methoxy-1H-indole**, offering valuable insights for researchers in the field.

Chemical and Physical Properties

While experimentally determined data for some physical properties of **7-bromo-4-methoxy-1H-indole** remain to be fully disclosed in publicly available literature, a compilation of available data and predicted properties provides a solid foundation for its use in a research setting.

Table 1: Physicochemical Properties of **7-Bromo-4-methoxy-1H-indole**

Property	Value	Source
Molecular Formula	C ₉ H ₈ BrNO	Certificate of Analysis[1]
Molecular Weight	226.07 g/mol	Certificate of Analysis[1]
Appearance	Off-white to light brown solid	Certificate of Analysis[1]
Purity (HPLC)	99.98%	Certificate of Analysis[1]
CAS Number	81224-16-0	Multiple sources
Predicted Boiling Point	356.49°C	MySkinRecipes[2]

Note: The boiling point is a predicted value for the isomer 4-bromo-7-methoxy-1H-indole and should be considered an estimate.

Solubility: The solubility of **7-bromo-4-methoxy-1H-indole** has not been quantitatively reported. However, based on its structure, it is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane, and likely has low solubility in water.

Spectral Data

Detailed experimental spectra for **7-bromo-4-methoxy-1H-indole** are not widely published. However, a Certificate of Analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the expected structure.[1] For reference and comparison, the characteristic chemical shifts for protons and carbons in substituted indoles are well-documented.

Expected ¹H NMR Spectral Features: The proton NMR spectrum of **7-bromo-4-methoxy-1H-indole** is expected to show distinct signals for the aromatic protons on the indole ring and the methoxy group protons. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The positions of these signals will be characteristic of the substituted indole ring system.

Mass Spectrometry: The mass spectrum of **7-bromo-4-methoxy-1H-indole** would be expected to show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).

Synthesis and Reactivity

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for **7-bromo-4-methoxy-1H-indole** is not readily available in the searched literature. However, a method for the synthesis of the isomeric 4-bromo-7-methoxy-1H-indole has been described and is presented here for illustrative purposes, as similar strategies may be adaptable.

Experimental Protocol: Synthesis of 4-Bromo-7-methoxy-1H-indole[3]

This synthesis involves the reaction of 4-bromo-2-nitroanisole with vinylmagnesium bromide in tetrahydrofuran (THF) at low temperatures.

Materials:

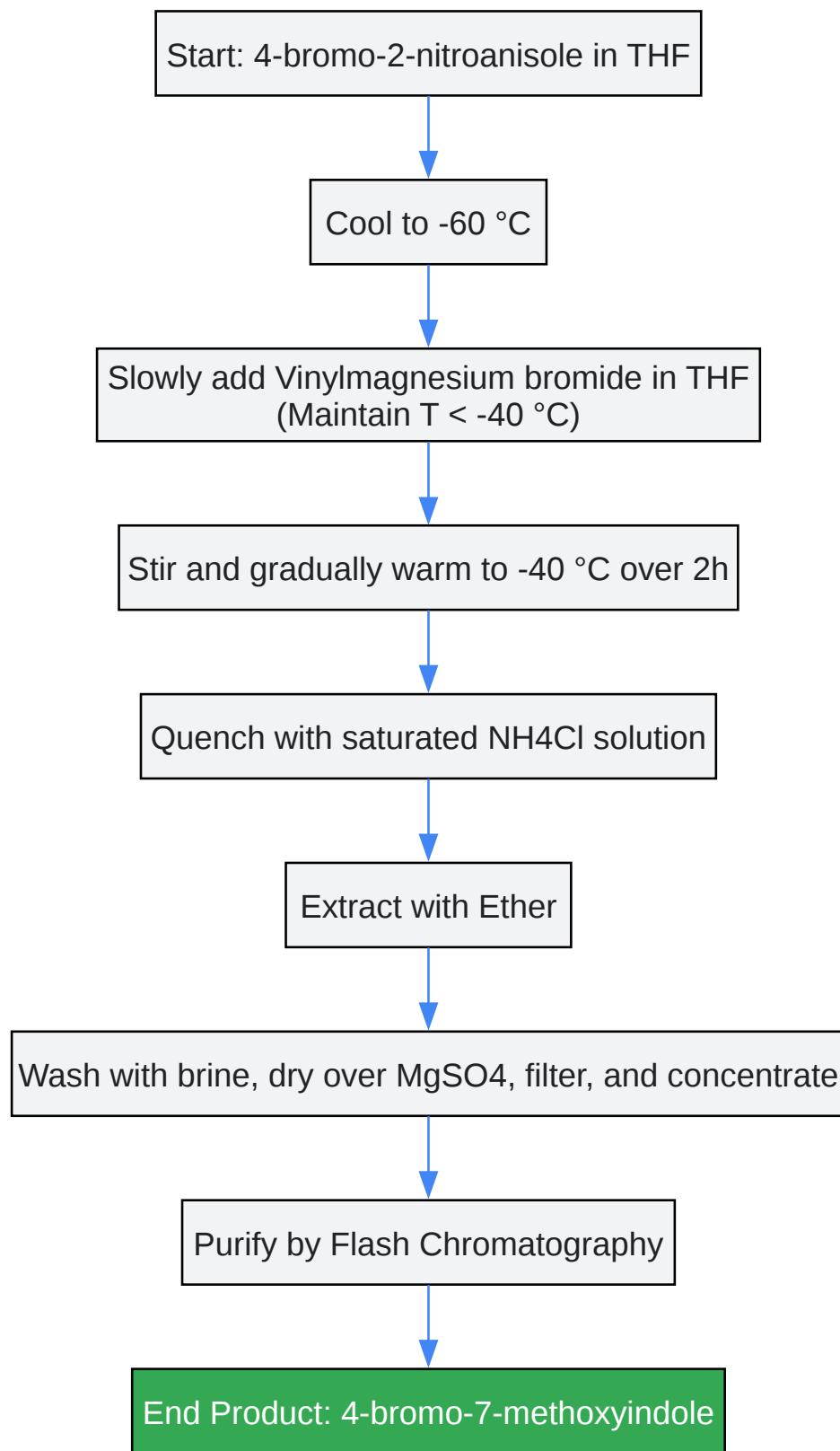
- 4-bromo-2-nitroanisole
- Vinylmagnesium bromide (1 M in THF)
- Tetrahydrofuran (THF)
- Saturated ammonium chloride (NH₄Cl) solution
- Ether (Et₂O)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- A solution of 4-bromo-2-nitroanisole (7.89 g, 33.3 mmol) in THF (300 ml) is cooled to -60 °C.
[\[3\]](#)

- Vinylmagnesium bromide (1 M in THF) is slowly added to the solution, maintaining the temperature below -40 °C.[3]
- The reaction mixture is stirred and the temperature is gradually raised to -40 °C over 2 hours.[3]
- The reaction is quenched by the addition of a saturated ammonium chloride solution (100 ml).[3]
- The aqueous phase is extracted with ether (200 ml).[3]
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.[3]
- The crude product is purified by flash chromatography to yield 4-bromo-7-methoxyindole.[3]

Diagram: Synthetic Workflow for 4-Bromo-7-methoxy-1H-indole



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